![molecular formula C12H13NO2 B2552472 5-tert-Butyl-1H-indole-2,3-dione CAS No. 2475-68-5](/img/structure/B2552472.png)
5-tert-Butyl-1H-indole-2,3-dione
Overview
Description
5-tert-Butyl-1H-indole-2,3-dione is a member of indoles . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . The IUPAC name for this compound is 5-tert-butyl-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-1H-indole-2,3-dione can be represented by the InChI code: 1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15) . The Canonical SMILES for this compound is: CC©©C1=CC2=C(C=C1)NC(=O)C2=O .Physical And Chemical Properties Analysis
5-tert-Butyl-1H-indole-2,3-dione has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 203.094628657 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, such as derivatives of 5-(tert-butyl)indoline-2,3-dione, have been investigated for their antimalarial properties .
- Indolo[2,3-b]quinoxalines, structurally related to 5-(tert-butyl)indoline-2,3-dione, are important DNA intercalating agents .
- They exhibit antiviral and cytotoxic properties, making them relevant for antiviral drug development .
- Recent research has focused on synthesizing novel isatin derivatives, including those based on 5-(tert-butyl)indoline-2,3-dione .
Antimalarial Activity
Antidepressant Potential
Antileishmanial Properties
DNA Intercalation and Antiviral Activity
Broad-Spectrum Antiviral Agents
Drug Discovery and Medicinal Chemistry
properties
IUPAC Name |
5-tert-butyl-1H-indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRSABMKACVJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.